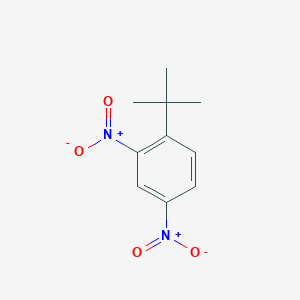

1-Tert-butyl-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPARRRRVEGBOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285863 | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-54-7 | |

| Record name | NSC43037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Tert-butyl-2,4-dinitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Tert-butyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound (TBDNB). The information is curated for professionals in research and development, offering detailed data and experimental insights.

Chemical and Physical Properties

This compound is a dinitro aromatic compound characterized by the presence of a bulky tert-butyl group. This substitution pattern significantly influences its physical properties and chemical reactivity. The compound's identifiers and core physical properties are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,4-dinitro-t-butylbenzene, NSC 43037 | PubChem[1] |

| CAS Number | 4160-54-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| Exact Mass | 224.07970687 Da | PubChem[1] |

| Appearance | Not specified, likely solid crystals | - |

| Melting Point | 62.5-63.5 °C | ChemicalBook |

| Boiling Point | 326.4 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| LogP (Octanol/Water) | 3.3 / 3.85 | PubChem[1], ChemSrc |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are presented below.

| Spectroscopic Technique | Key Data Points and Observations | Source |

| ¹H NMR | Spectra available, but specific peak assignments require further analysis. Expected signals would include a singlet for the tert-butyl protons and distinct signals for the three aromatic protons. | PubChem[1] |

| GC-MS | Top m/z Peaks: 209, 115. The top peak at m/z 209 likely corresponds to the loss of a methyl group ([M-15]⁺). | PubChem[1] |

| FTIR | Technique: KBr Wafer. Expected characteristic bands for the nitro groups (NO₂) would be strong absorptions around 1525 cm⁻¹ (asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching). | PubChem[1], ResearchGate[2] |

| Raman Spectroscopy | Spectra available. | PubChem[1] |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electron-withdrawing nature of the two nitro groups and the steric hindrance imposed by the tert-butyl group.

Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated by the two nitro groups, making further electrophilic substitution difficult.

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic attack. The positions ortho and para to the nitro groups are activated for such reactions. However, the bulky tert-butyl group at the 1-position provides significant steric hindrance, which can influence the regioselectivity and rate of reaction.

Synthesis Pathway: The primary method for synthesizing this compound is through the electrophilic aromatic nitration of tert-butylbenzene. This reaction involves the sequential addition of two nitro groups to the aromatic ring.

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol is a generalized procedure based on standard nitration methods for substituted aromatic rings.[3]

Materials:

-

tert-Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with constant stirring.

-

Reaction Setup: Place tert-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.

-

Addition of Nitrating Agent: Slowly add the chilled nitrating mixture dropwise to the stirred tert-butylbenzene solution. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration.[3]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[4]

-

Workup: Pour the reaction mixture over crushed ice and water. The crude product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

Characterization Workflow

The following workflow outlines the logical steps for the analytical characterization of a synthesized sample of this compound.

Analytical workflow for compound characterization.

Safety and Handling

-

Toxicity: Dinitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of primary literature is recommended.

References

An In-depth Technical Guide to 1-Tert-butyl-2,4-dinitrobenzene (CAS: 4160-54-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-2,4-dinitrobenzene, a substituted aromatic nitro compound. Due to the limited availability of specific experimental data for this particular molecule, this document summarizes known physicochemical properties, discusses general toxicological considerations for dinitroaromatic compounds, and outlines a theoretical synthesis pathway. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol .[1] Its structure consists of a benzene ring substituted with a tert-butyl group and two nitro groups at positions 2 and 4.

| Property | Value | Reference |

| CAS Number | 4160-54-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-dinitro-t-butylbenzene, NSC 43037 | [1] |

| Computed LogP | 3.3 | [1] |

Spectral Data:

-

¹H NMR, Mass Spectrometry, and Infrared Spectroscopy data are available for this compound, which can be used for its identification and characterization.[1]

Synthesis

The tert-butyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The synthesis would likely involve a two-step nitration of tert-butylbenzene. The first nitration would yield a mixture of ortho- and para-nitro-tert-butylbenzene. Subsequent nitration of the para-isomer would be expected to yield the desired this compound, as the nitro group would direct the second nitration to the meta position relative to itself (ortho to the tert-butyl group).

It is important to note that controlling the reaction conditions (temperature, concentration of nitrating agents) would be crucial to optimize the yield of the desired product and minimize the formation of other isomers and over-nitrated byproducts. The nitration of substituted benzenes can often lead to a mixture of products, requiring careful purification.

Caption: Theoretical synthesis of this compound.

Biological Activity and Toxicology

Specific studies on the biological activity, metabolic pathways, and toxicological profile of this compound are not extensively documented in publicly available literature. However, general toxicological properties of dinitrobenzene compounds can provide some insight.

Dinitrobenzene and its derivatives are known to be toxic.[2] The primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro groups to reactive intermediates that can induce oxidative stress and methemoglobinemia.[3][4] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis and, in severe cases, death.[4]

General toxicological concerns for dinitroaromatic compounds include:

-

Hematotoxicity: Induction of methemoglobinemia.[4]

-

Hepatotoxicity: Potential for liver damage.[4]

-

Neurotoxicity: Some dinitrobenzene isomers have been shown to have neurotoxic effects.[4]

-

Reproductive Toxicity: Certain dinitrobenzenes have demonstrated adverse effects on the male reproductive system in animal studies.[4]

It is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Direct contact with skin and inhalation should be avoided.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not currently available in the scientific literature. For researchers interested in studying this compound, standard protocols for assessing the biological activities of related nitroaromatic compounds could be adapted. Examples of potentially relevant assays include:

-

Cytotoxicity Assays: Standard assays such as MTT or LDH release assays could be used to evaluate the toxicity of the compound against various cell lines.

-

Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a common method to assess the mutagenic potential of a chemical.

-

Metabolism Studies: In vitro studies using liver microsomes or hepatocytes can be employed to investigate the metabolic fate of the compound.

-

Analytical Methods: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods would need to be developed for the quantification of this compound in biological and environmental samples.

Caption: General workflow for studying a novel chemical compound.

Conclusion

This compound is a chemical compound for which basic physicochemical data is available. However, there is a notable lack of specific information in the scientific literature regarding its synthesis, biological activities, and detailed toxicological profile. Researchers and drug development professionals should exercise caution and refer to the general toxicological properties of dinitroaromatic compounds when handling and evaluating this molecule. Further research is warranted to fully characterize the properties and potential applications of this compound.

References

- 1. This compound | C10H12N2O4 | CID 238590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Metabolism and toxicity of dinitrobenzene isomers in erythrocytes from Fischer-344 rats, rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of 1-Tert-butyl-2,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-tert-butyl-2,4-dinitrobenzene in common laboratory solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides a comprehensive, adaptable experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For nitroaromatic compounds like this compound, solubility is influenced by factors such as the polarity of the solvent, the crystalline structure of the solute, and the presence of functional groups that can engage in intermolecular interactions.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly accessible databases and literature. However, qualitative assessments indicate its general behavior in organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

Note: "Soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound, adapted from established general protocols for organic compounds. The shake-flask method is described here, as it is a reliable technique for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide, dimethylformamide) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, the experimental protocol can be modified to meet the required conditions of temperature, solvent system, and analytical method.

The Enigmatic Reactivity of 1-Tert-butyl-2,4-dinitrobenzene with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the reactivity of 1-tert-butyl-2,4-dinitrobenzene with primary amines, a topic of interest in organic synthesis and drug development due to the unique electronic and steric properties of this substrate. While the dinitrobenzene moiety is a classic electrophile for nucleophilic aromatic substitution (SNAr), the presence of a bulky tert-butyl group at the 1-position introduces significant steric hindrance, profoundly influencing its reactivity. This document synthesizes the available information on related reactions, extrapolates the expected behavior of this compound, and highlights the notable gaps in the current scientific literature. We will explore the probable reaction pathways, present comparative quantitative data from analogous systems, and provide generalized experimental protocols.

Introduction: Nucleophilic Aromatic Substitution on Dinitroaromatics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of strong electron-withdrawing groups, such as nitro groups (NO2), ortho and para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.

In the case of dinitrobenzenes, the two nitro groups significantly acidify the ring protons and stabilize the negative charge in the Meisenheimer intermediate, making them excellent substrates for SNAr reactions. Primary amines are common nucleophiles in these reactions, leading to the formation of N-substituted dinitroanilines, which are important intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

The Overarching Influence of the Tert-butyl Group

The defining feature of this compound is the bulky tert-butyl group at a position that would typically be occupied by a leaving group in a standard SNAr reaction. This substituent exerts two primary effects on the molecule's reactivity:

-

Steric Hindrance: The sheer size of the tert-butyl group severely impedes the approach of a nucleophile to the C1 position. This steric shield is expected to dramatically decrease the rate of a traditional SNAr reaction at this carbon.

-

Electronic Effects: The tert-butyl group is an electron-donating group through induction. In electrophilic aromatic substitution, it acts as an ortho-para director.[1] In the context of nucleophilic attack, its electron-donating nature would slightly deactivate the ring compared to an unsubstituted dinitrobenzene.

Due to the profound steric hindrance, the reactivity of this compound with primary amines is not straightforward and may deviate from the typical SNAr pathway observed for other dinitrobenzene derivatives.

Potential Reaction Pathways

Given the unique structure of this compound, two primary reaction pathways with primary amines can be postulated: a sterically hindered Nucleophilic Aromatic Substitution (SNAr) and a more complex cine-substitution.

Sterically Hindered Nucleophilic Aromatic Substitution (SNAr)

In a hypothetical SNAr reaction, the primary amine would attack the carbon atom bearing a nitro group, which would act as the leaving group. The most likely position for attack would be C2 or C4, leading to the displacement of a nitro group. However, the literature on analogous systems with better leaving groups (e.g., halogens) at the 1-position shows that the reaction rate is highly sensitive to steric hindrance on the electrophile.

Cine-Substitution

A more plausible, albeit less common, reaction pathway for sterically hindered nitroarenes is cine-substitution. In this mechanism, the nucleophile attacks an unsubstituted carbon atom ortho to a nitro group. This is followed by the elimination of a nitro group and a proton from adjacent carbons. For this compound, a primary amine could attack the C3 or C5 position, leading to a rearranged product. While no direct evidence for this pathway has been found in the literature for this specific molecule, it remains a theoretical possibility due to the significant steric hindrance at C1.

Quantitative Data: A Comparative Analysis

Direct quantitative data on the reactivity of this compound with primary amines is conspicuously absent from the peer-reviewed literature. To provide a frame of reference, the following tables summarize kinetic data for the reactions of the less sterically hindered 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene with various primary amines.

Table 1: Second-Order Rate Constants (k2) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Primary Amines in Benzene

| Primary Amine | k2 (L mol-1 s-1) at 25°C | Reference |

| n-Butylamine | Data not available | [2] |

| s-Butylamine | Data not available | [2] |

| t-Butylamine | Data not available | [2] |

| Piperidine | 1.686 x 10-3 | [3] |

Note: The original source indicates the reaction is first order with respect to the amine, implying a simple second-order overall reaction. Specific rate constants for butylamines were not provided in the abstract.[2]

Table 2: Second-Order Rate Constants (kA) for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Primary Amines in Benzene

| Primary Amine | kA (L mol-1 s-1) at 25°C | Remarks | Reference |

| n-Butylamine | Increases with amine concentration | Amine-catalyzed decomposition of intermediate | [2] |

| s-Butylamine | Increases with amine concentration | Amine-catalyzed decomposition of intermediate | [2] |

| t-Butylamine | Slightly increases with amine concentration | Amine-catalyzed decomposition of intermediate | [2] |

| Piperidine | Varies with solvent | Rate-limiting step depends on solvent HBD properties | [4] |

The data in these tables illustrate that even for less hindered substrates, the reactivity is influenced by the structure of the amine and the reaction conditions. It is reasonable to infer that the rates for this compound would be significantly lower than those for its chloro and fluoro analogs.

Generalized Experimental Protocols

While a specific, optimized protocol for the reaction of this compound with primary amines is not available, a general procedure for a typical SNAr reaction of a dinitroaromatic compound can be adapted. It must be emphasized that significant optimization of reaction conditions (temperature, solvent, reaction time) would be necessary for the sterically hindered substrate.

General Procedure for the Amination of a Dinitroaromatic Compound

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dinitroaromatic compound (1.0 eq.) in a suitable aprotic solvent (e.g., ethanol, DMSO, DMF, or acetonitrile).

-

Addition of Amine: Add the primary amine (1.0-1.2 eq.) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to liberate the free amine.

-

Reaction: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion and Future Outlook

The reactivity of this compound with primary amines represents a fascinating and underexplored area of organic chemistry. The pronounced steric hindrance of the tert-butyl group is expected to severely retard or even inhibit the classic SNAr pathway that is characteristic of other dinitrobenzenes. Alternative mechanisms, such as cine-substitution, may become competitive, although experimental evidence for this is currently lacking.

The absence of quantitative kinetic data and detailed experimental protocols in the literature underscores a significant research gap. For scientists and professionals in drug development, a thorough understanding of the reactivity of such sterically encumbered building blocks is essential for the rational design of novel molecular entities. Future research should focus on systematic kinetic studies of the reactions of this compound with a range of primary amines under various conditions to elucidate the operative reaction mechanisms and to quantify the steric and electronic effects of the tert-butyl group. Such studies would not only contribute to a more complete understanding of nucleophilic aromatic substitution but also unlock the potential of this and similar sterically hindered compounds in synthetic chemistry.

References

- 1. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Potential Applications of 1-Tert-butyl-2,4-dinitrobenzene in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl-2,4-dinitrobenzene is an aromatic compound whose potential applications in biochemistry have not been extensively explored. However, by drawing parallels with structurally similar and well-characterized dinitrobenzene compounds, such as 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-chloro-2,4-dinitrobenzene (CDNB), we can infer a range of potential biochemical applications. This technical guide outlines these prospective uses, including protein modification, enzyme inhibition, and cellular assays. The presence of the tert-butyl group is anticipated to introduce significant steric hindrance, which would likely modulate its reactivity compared to other dinitrobenzenes. This document provides a theoretical framework, experimental protocols adapted from related compounds, and quantitative data from analogous systems to guide future research into the biochemical utility of this compound.

Introduction

Dinitrobenzene derivatives have long served as valuable tools in biochemistry. Notably, 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, is renowned for its use in N-terminal amino acid sequencing of polypeptides.[1][2] Similarly, 1-chloro-2,4-dinitrobenzene (CDNB) is a widely used substrate for assaying Glutathione S-Transferase (GST) activity.[3][4][5] The reactivity of these compounds stems from the electron-withdrawing nature of the two nitro groups, which facilitates nucleophilic aromatic substitution at the carbon atom bearing the leaving group (e.g., fluorine or chlorine).

This guide focuses on the potential applications of this compound. While direct experimental data on its biochemical interactions are scarce, its structural similarity to DNFB and CDNB suggests it could participate in similar reactions. The key distinguishing feature of this compound is the bulky tert-butyl group. This group is expected to exert a significant steric effect, influencing the rate and specificity of its reactions with biological macromolecules.[6][7]

Potential Application: Protein Modification and Labeling

Based on the known reactivity of DNFB, this compound could potentially be used as a reagent for modifying and labeling proteins. The primary mechanism would involve the nucleophilic attack of amino acid side chains on the dinitrophenyl ring.

Reaction with Amino Acid Residues

The most likely targets for modification by this compound are the nucleophilic side chains of lysine (ε-amino group), the N-terminal α-amino group, cysteine (thiol group), histidine (imidazole group), and tyrosine (phenolic hydroxyl group). The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Potential for N-Terminal Amino Acid Labeling

Analogous to Sanger's reagent, this compound could potentially be used for the identification of N-terminal amino acids of peptides and proteins.[1][8] The resulting dinitrophenyl (DNP)-amino acid would be stable to acid hydrolysis, allowing for its identification by chromatography. However, the steric hindrance from the tert-butyl group might significantly slow down the reaction rate compared to DNFB.

Suggested Experimental Protocol for Protein Labeling

This protocol is adapted from the established method for DNFB.[1]

Reagents:

-

Peptide or protein of interest

-

This compound

-

Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

-

Ethanol

-

Diethyl ether

-

6 M Hydrochloric acid (for hydrolysis)

Procedure:

-

Dissolve the peptide or protein and an equimolar amount of sodium bicarbonate in water.

-

Prepare a solution of this compound in ethanol.

-

Mix the two solutions and incubate at room temperature with gentle stirring for 2-4 hours. The bulky tert-butyl group may necessitate longer incubation times or slightly elevated temperatures compared to DNFB.

-

The dinitrophenylated protein may precipitate. If so, wash the precipitate with water, followed by ethanol and diethyl ether, and then air-dry.

-

For N-terminal analysis, hydrolyze the DNP-protein with 6 M HCl at 110°C for 18-24 hours in a sealed, evacuated tube.

-

Extract the DNP-amino acid with diethyl ether and identify using chromatography (e.g., HPLC or TLC) by comparing with DNP-amino acid standards.

Potential Application: Enzyme Inhibition and Activity Modulation

Dinitrobenzene compounds are known to modulate the activity of various enzymes.[1] this compound could potentially act as an enzyme inhibitor, particularly for enzymes with reactive nucleophiles in their active sites.

Glutathione S-Transferase (GST) Substrate and Assay

1-chloro-2,4-dinitrobenzene (CDNB) is the canonical substrate used to measure the activity of Glutathione S-Transferases (GSTs).[3][4][5] These enzymes catalyze the conjugation of reduced glutathione (GSH) to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, providing a convenient spectrophotometric assay.

It is plausible that this compound could also serve as a substrate for GSTs, although its larger size may affect its binding to the active site and the rate of the enzymatic reaction.

Suggested Experimental Protocol for GST Activity Assay

This protocol is based on the standard CDNB assay.[3][5]

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 75 mM in buffer)

-

This compound solution (e.g., 30 mM in 95% ethanol)

-

Enzyme sample (cell lysate or purified GST)

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, GSH solution, and the enzyme sample in a cuvette.

-

Initiate the reaction by adding the this compound solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at 25°C.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

| Parameter | Value (for CDNB assay) | Potential Consideration for TBDNB |

| Substrate | 1-chloro-2,4-dinitrobenzene (CDNB) | This compound (TBDNB) |

| Co-substrate | Reduced Glutathione (GSH) | Reduced Glutathione (GSH) |

| Buffer pH | 6.5 | May require optimization |

| Wavelength | 340 nm | Should be confirmed experimentally |

| Temperature | 25°C | May require optimization |

| Molar Extinction Coefficient (ε) | 9.6 mM-1cm-1 (for GS-DNB) | Must be determined experimentally |

Table 1: Comparison of Parameters for GST Assay

Potential Application in Cellular Assays

Due to its electrophilic nature, this compound could potentially be used in cellular assays to probe various processes.

Depletion of Intracellular Glutathione

Similar to CDNB, this compound could be used to deplete intracellular levels of reduced glutathione. This would be useful for studying the role of GSH in cellular processes such as redox signaling, detoxification, and apoptosis. The rate of depletion would likely be slower than with CDNB due to steric hindrance, which could be advantageous for certain experimental designs requiring a more gradual reduction in GSH levels.

Probing Protein Thiol Redox Status

By reacting with protein sulfhydryl groups, this compound could serve as a probe for the redox state of protein thiols. Changes in the extent of protein modification could reflect alterations in the cellular redox environment.

Influence of the Tert-butyl Group

The primary difference between this compound and more commonly used dinitrobenzene reagents is the bulky tert-butyl group. This group is expected to have two major effects:

-

Steric Hindrance: The tert-butyl group will sterically hinder the approach of nucleophiles to the site of substitution.[6][7] This will likely decrease the reaction rate with amino acid side chains and glutathione compared to DNFB and CDNB. This could be beneficial for achieving more specific labeling of highly accessible nucleophiles.

-

Increased Hydrophobicity: The tert-butyl group will increase the hydrophobicity of the molecule. This could affect its solubility in aqueous buffers and its ability to cross cell membranes. It might also lead to non-specific binding to hydrophobic pockets in proteins.

Conclusion and Future Directions

While there is a lack of direct experimental evidence, the structural analogy of this compound to well-known biochemical reagents like DNFB and CDNB suggests a range of potential applications in protein chemistry and enzymology. Its unique steric properties conferred by the tert-butyl group may offer advantages in terms of reaction selectivity. Future research should focus on experimentally validating these potential applications, including determining its reaction kinetics with various amino acids and its efficacy as a substrate for enzymes like GSTs. Such studies will be crucial in establishing this compound as a novel tool for biochemical research.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. [askfilo.com]

1-Tert-butyl-2,4-dinitrobenzene: A Technical Guide to its Potential as a Protein Modification Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 1-tert-butyl-2,4-dinitrobenzene as a protein modification agent. While dinitrobenzene derivatives have a history of use in protein chemistry, the introduction of a bulky tert-butyl group presents unique considerations regarding reactivity and specificity. This document provides a comprehensive overview of the underlying chemistry, potential applications, and hypothetical experimental protocols. It is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound in protein science and drug development.

Introduction to Dinitrobenzenes in Protein Modification

Dinitrobenzene compounds, most notably 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent), are well-established reagents for the modification of proteins. The electron-withdrawing nature of the two nitro groups renders the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the covalent attachment of the dinitrophenyl (DNP) group to nucleophilic residues on a protein's surface.

The primary targets for this modification are the N-terminal α-amino group and the ε-amino group of lysine residues. However, reactions with other nucleophilic residues such as the sulfhydryl group of cysteine and the phenolic hydroxyl group of tyrosine have also been reported. The stability of the resulting DNP-protein linkage makes these reagents valuable tools for protein sequencing, structural analysis, and the development of covalent inhibitors.

Properties of this compound

This compound is a solid organic compound with the chemical formula C₁₀H₁₂N₂O₄[1]. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| CAS Number | 4160-54-7 | [1][2] |

| Appearance | Expected to be a yellow solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a suitable precursor. A common method involves the nitration of 1-tert-butyl-2-nitrobenzene or 1-tert-butyl-4-nitrobenzene[3][4]. The general approach is outlined below.

Experimental Protocol: Synthesis

-

Starting Material: 1-tert-butyl-4-nitrobenzene.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid.

-

Reaction Conditions: The starting material is slowly added to the nitrating mixture at a controlled temperature, typically between 0 and 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Reactivity with Proteins: The Role of Steric Hindrance

The potential of this compound as a protein modification agent is significantly influenced by the presence of the bulky tert-butyl group. In a typical SNAr reaction, a nucleophile from the protein attacks the carbon atom bearing a leaving group. In the case of this compound, there is no readily displaceable leaving group like a halogen. The reaction would likely proceed via nucleophilic attack on an unsubstituted carbon atom, leading to the formation of a Meisenheimer complex, followed by the elimination of a hydride ion, which is generally not a favorable process.

More importantly, the tert-butyl group exerts significant steric hindrance, which can impede the approach of a protein's nucleophilic residue to the aromatic ring[5][6]. This steric hindrance is expected to dramatically reduce the reaction rate compared to smaller dinitrobenzene derivatives.

Hypothetical Experimental Protocol for Protein Modification

Despite the expected low reactivity, it is theoretically possible that under forcing conditions, or with highly exposed and reactive nucleophiles, some level of protein modification could be achieved. Below is a hypothetical protocol for attempting such a modification.

Materials

-

Target protein in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

-

This compound

-

Organic co-solvent (e.g., DMSO or DMF)

-

Desalting column or dialysis tubing for purification

-

Mass spectrometer for analysis

Procedure

-

Reagent Preparation: Prepare a stock solution of this compound in an organic co-solvent (e.g., 100 mM in DMSO).

-

Protein Solution: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Reaction Initiation: Add a molar excess of the this compound stock solution to the protein solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 37-50 °C) for an extended period (e.g., 24-72 hours) with gentle agitation.

-

Reaction Quenching: The reaction can be quenched by the addition of a small molecule nucleophile, such as Tris buffer, to consume any unreacted reagent.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

-

Analysis: Analyze the purified protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine the extent of modification and identify the modified residues.

Potential Applications and Challenges

Given its likely low reactivity, this compound is not expected to be a general-purpose protein modification agent. However, this low reactivity could potentially be exploited for specific applications:

-

Probing Highly Reactive Sites: The compound might selectively modify only the most reactive and accessible nucleophilic residues on a protein, providing a tool for mapping such sites.

-

Development of Covalent Probes with High Specificity: If a binding pocket on a target protein can accommodate the tert-butyl group and position a nucleophile for reaction, the compound could serve as a scaffold for developing highly specific covalent inhibitors.

The primary challenges associated with the use of this compound include:

-

Low Reaction Efficiency: Requiring harsh conditions that could lead to protein denaturation.

-

Poor Solubility: The compound's hydrophobicity might lead to aggregation in aqueous buffers.

-

Lack of a Good Leaving Group: This fundamentally limits its reactivity in SNAr reactions.

Safety and Handling

Dinitrobenzene compounds are generally considered toxic and should be handled with appropriate safety precautions[7][8][9].

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

This compound represents an intriguing but challenging candidate for a protein modification agent. Its bulky tert-butyl group is expected to significantly reduce its reactivity compared to traditional dinitrobenzene reagents. While this steric hindrance makes it unsuitable for general protein labeling, it may offer opportunities for targeting highly reactive sites or for the development of specific covalent probes. Further research is required to experimentally validate its reactivity and explore its potential applications in protein chemistry and drug discovery. This guide provides a theoretical framework to inform such investigations.

References

- 1. This compound | C10H12N2O4 | CID 238590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synocule.in [synocule.in]

- 3. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-TERT-BUTYL-2-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic chemistry - Steric effect of t-butyl group on SN1 on a cyclohexane ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

The Unseen Mechanisms: An In-Depth Technical Guide to the Core Action of 1-Tert-butyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 1-tert-butyl-2,4-dinitrobenzene is limited in publicly available scientific literature. This guide provides a detailed overview of the well-established mechanisms of toxicity of closely related dinitrobenzene compounds, which are presumed to be the primary modes of action for this compound. The information presented herein is intended for research and informational purposes and should be interpreted with the understanding that it is based on extrapolation from analogous compounds.

Core Tenets of Dinitrobenzene Bioactivity

Dinitrobenzene and its derivatives are recognized for their toxicological effects, which are primarily driven by a cascade of intracellular events initiated by their chemical structure. The core mechanism of action revolves around metabolic activation to reactive intermediates, induction of oxidative stress, and subsequent cellular damage.

Metabolic Activation: The Genesis of Reactivity

The toxicity of dinitroaromatic compounds is intrinsically linked to their metabolism. The nitro groups of this compound are enzymatically reduced in a stepwise manner to form highly reactive nitroso and hydroxylamine intermediates. This reductive metabolism is a critical initiating event in their toxic cascade.

Caption: Metabolic activation of this compound.

Oxidative Stress: The Cellular Assault

The reactive intermediates generated during metabolism can undergo redox cycling, a process that leads to the formation of superoxide radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. A primary indicator of this is the depletion of intracellular glutathione (GSH), a key antioxidant molecule.

Caption: Induction of oxidative stress by dinitrobenzene metabolites.

Key Toxicological Manifestations

The biochemical perturbations initiated by this compound and its analogs culminate in a range of toxicological effects at the cellular and systemic levels.

Methemoglobinemia

A hallmark of nitroaromatic compound toxicity is the induction of methemoglobinemia. The metabolic intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. This leads to cyanosis and tissue hypoxia.

Mitochondrial Dysfunction

Mitochondria are primary targets of dinitrobenzene-induced toxicity. The uncoupling of oxidative phosphorylation, inhibition of respiratory chain enzymes, and induction of the mitochondrial permeability transition pore can lead to a collapse of the mitochondrial membrane potential, ATP depletion, and initiation of apoptosis.

Covalent Adduct Formation

The electrophilic nature of the reactive metabolites facilitates their covalent binding to cellular macromolecules, including proteins, lipids, and DNA. These adducts can disrupt normal cellular function and contribute to long-term toxicity and potentially carcinogenicity.

Quantitative Data on Dinitrobenzene Derivatives

While specific quantitative data for this compound is scarce, the following table summarizes acute toxicity data for other dinitrobenzene isomers, providing a comparative context.

| Compound | Test Organism | Route of Administration | LD50 | Reference |

| 1,2-Dinitrobenzene | Rat | Oral | 250 mg/kg | [1] |

| 1,3-Dinitrobenzene | Rat | Oral | 27 mg/kg | [1] |

| 1,4-Dinitrobenzene | Rat | Oral | 29 mg/kg | [1] |

| 1-Chloro-2,4-dinitrobenzene | Rat | Oral | 1070 mg/kg | N/A |

Experimental Protocols

The investigation of dinitrobenzene toxicity typically involves a combination of in vitro and in vivo assays. The following outlines a general experimental workflow for assessing the key mechanisms of action.

Caption: Experimental workflow for assessing dinitrobenzene toxicity.

Methodology for In Vitro ROS Detection

A common method to measure intracellular ROS is the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the dinitrobenzene compound for a specified duration.

-

DCFH-DA Staining: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Methodology for In Vivo Methemoglobin Assessment

-

Animal Dosing: Administer the dinitrobenzene compound to the test animals (e.g., rats) via the desired route of exposure.

-

Blood Collection: At specified time points post-dosing, collect blood samples from the animals.

-

Methemoglobin Measurement: Determine the percentage of methemoglobin in the blood samples using a co-oximeter or a spectrophotometric method based on the differential absorbance of hemoglobin and methemoglobin at specific wavelengths.

Conclusion

The mechanism of action of this compound is anticipated to mirror that of other well-characterized dinitrobenzene compounds, centering on metabolic activation to reactive species that induce oxidative stress and cause cellular damage. Key toxicological outcomes include methemoglobinemia and mitochondrial dysfunction. Further research is imperative to delineate the specific metabolic pathways and toxicokinetics of this compound to fully comprehend its biological activity and potential risks. The experimental frameworks provided herein offer a robust starting point for such investigations.

References

This technical guide provides a detailed overview of 1-Tert-butyl-2,4-dinitrobenzene and related dinitrobenzene compounds, catering to researchers, scientists, and professionals in drug development. The document covers the synthesis, chemical properties, and biological activities of these compounds, with a focus on data presentation, experimental methodologies, and visualization of relevant biological pathways.

Chemical and Physical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a tert-butyl group and two nitro groups. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| CAS Number | 4160-54-7 | [1] |

| Appearance | Pale yellow needles | [2] |

| Odor | Almond-like | [2] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 224.07970687 Da | [1] |

| Monoisotopic Mass | 224.07970687 Da | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Synthesis and Experimental Protocols

General Nitration of tert-Butylbenzene Derivatives

A common method for introducing nitro groups to an aromatic ring is through electrophilic aromatic substitution using a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid.

Experimental Workflow for Nitration

Caption: A generalized workflow for the synthesis of dinitro-tert-butylbenzene derivatives via nitration.

A study on the nitration of substituted aromatic rings demonstrated that tert-butylbenzene, when subjected to nitration with concentrated sulfuric acid and nitric acid, yields a mixture of 1-tert-butyl-4-nitrobenzene and 1-tert-butyl-2-nitrobenzene.[3] Further nitration of this mixture would be required to obtain the dinitro-substituted product. A patent describes a process for producing 4-tert-butyl-2,6-dinitrochlorobenzene by reacting 4-tert-butylchlorobenzene with a mixture of concentrated nitric and sulfuric acids at elevated temperatures.[4]

Detailed Protocol for a Related Compound (4-tert-butyl-2,6-dinitrochlorobenzene): [4]

-

4-tert-butylchlorobenzene (0.10 mole) is added dropwise over 10-15 minutes to a stirred mixture of 18.5 ml of 90% nitric acid and concentrated sulfuric acid, maintaining the temperature at 15-20°C.

-

After the initial exothermic reaction subsides, the mixture is allowed to warm to room temperature.

-

The temperature is then slowly raised to 60-65°C and held for 2 hours.

Purification of the resulting dinitrobenzene derivatives typically involves techniques such as column chromatography and recrystallization to separate the different isomers. Characterization is then performed using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the final product.[1][5][6]

Biological Activities and Toxicity

The biological activities of dinitrobenzene compounds are of significant interest due to their potential toxicity and use in various industrial applications. While specific quantitative data for this compound is limited in the available literature, studies on related compounds provide insights into their potential biological effects.

Cytotoxicity

In vitro cytotoxicity assays are commonly used to assess the toxic potential of chemical compounds on cultured cells. Although specific IC₅₀ values for this compound are not reported in the reviewed literature, studies on other nitroaromatic compounds have demonstrated their ability to induce cell death. For instance, various ortho-nitrobenzyl derivatives have been shown to selectively affect the viability of cancer cells compared to non-tumoral cell lines.[7][8]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Related Nitrosourea Compound | U-937 | 8.7 | [9] |

| tert-butyl-1-hydroxytoluene (BHT) | - | 21.09 | [10] |

Note: The table presents data for related or structurally similar compounds due to the absence of specific IC₅₀ values for this compound in the searched literature.

Acute Toxicity

Acute toxicity is often evaluated by determining the median lethal dose (LD₅₀). Specific LD₅₀ values for this compound were not found. However, data for the related compound 1,3-dinitrobenzene is available.

| Compound | Organism | Route | LD₅₀ (mg/kg) | Reference |

| 1,3-Dinitrobenzene | Rat | Oral | 59 | [11][12] |

| 1,3-Dinitrobenzene | Rat (male) | Oral | 91 | [11][12] |

| 1,3-Dinitrobenzene | Rat (female) | Oral | 81 | [11][12] |

| 1,3,5-Trinitrobenzene | Rat | Oral | 275 | [11][12] |

Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15][16] While specific Ames test results for this compound are not available, several other dinitrobenzene compounds have been shown to be mutagenic.

Ames Test Experimental Workflow

Caption: A simplified workflow of the Ames test for mutagenicity assessment.

Signaling Pathways and Mechanisms of Action

The biological effects of dinitrobenzene compounds are often mediated through their interaction with cellular signaling pathways, leading to events such as oxidative stress and inflammation.

Oxidative Stress

Studies on m-dinitrobenzene have shown that its neurotoxicity involves the induction of oxidative stress.[17][18] This is characterized by a decrease in the concentration of reduced glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[17] The reduction of nitro groups on the benzene ring can lead to the formation of nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals, initiating a cascade of oxidative damage. 1,3-Dinitrobenzene has also been shown to induce age- and region-specific oxidation of mitochondria-related proteins in the brain.[19][20]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis.[21][22] Research on dinitrochlorobenzene (DNCB) has indicated its ability to activate the p38 MAPK and ERK pathways in dendritic-like cell lines.[23] This activation leads to the release of TNF-alpha and changes in cell surface marker expression, suggesting a role for the MAPK pathway in the inflammatory and sensitizing effects of some dinitrobenzene compounds.[23]

MAPK Signaling Pathway

Caption: Simplified representation of the MAPK signaling cascade activated by DNCB.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key mediator of inflammatory responses.[24] The interplay between oxidative stress and NF-κB signaling is well-documented, where ROS can act as signaling molecules to activate the NF-κB pathway.[25] Given that dinitrobenzene compounds can induce oxidative stress, it is plausible that they may also modulate NF-κB signaling, leading to the expression of pro-inflammatory genes. Dinitrobenzene sulfonic acid (DNBS) has been shown to induce colitis in mice, a process in which NF-κB plays a significant role.[26]

Oxidative Stress and NF-κB Pathway

Caption: Postulated mechanism of NF-κB activation by dinitrobenzene-induced oxidative stress.

References

- 1. This compound | C10H12N2O4 | CID 238590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stmarys-ca.edu [stmarys-ca.edu]

- 4. US3927127A - Nitration process - Google Patents [patents.google.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. in-vitro-evaluation-of-the-selective-cytotoxicity-and-genotoxicity-of-three-synthetic-ortho-nitrobenzyl-derivatives-in-human-cancer-cell-lines-with-and-without-metabolic-activation - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Graphviz [graphviz.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. Early metabolic changes during m-Dinitrobenzene neurotoxicity and the possible role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased oxidative metabolism and oxidative stress in m-dinitrobenzene neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,3-dinitrobenzene induces age- and region-specific oxidation to mitochondria-related proteins in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,3-Dinitrobenzene Induces Age- and Region-Specific Oxidation to Mitochondria-Related Proteins in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Therapeutic potential of dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice by targeting IL-1β and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Sequencing using 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

Note: Initial inquiries regarding the use of 1-tert-butyl-2,4-dinitrobenzene for N-terminal peptide sequencing did not yield relevant applications in the existing scientific literature. It is presumed that the intended reagent was the structurally similar and historically significant 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The following application notes and protocols are based on the established use of FDNB for N-terminal amino acid analysis.

Introduction

N-terminal sequencing is a critical technique in protein chemistry and drug development for protein identification, characterization, and quality control. The method developed by Frederick Sanger, which utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), was a foundational technique in proteomics.[1] FDNB reacts with the free α-amino group of the N-terminal amino acid of a polypeptide chain under mildly alkaline conditions.[1][2] This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[3] Subsequent acid hydrolysis of the entire polypeptide chain breaks all the peptide bonds, releasing the individual amino acids. The DNP-derivatized N-terminal amino acid, being resistant to this hydrolysis, can then be identified, typically by chromatography.[1][2] While largely succeeded by automated Edman degradation for sequential sequencing, the Sanger method remains a valuable tool for the singular identification of the N-terminal amino acid.[3]

Principle of the Method

The core of the Sanger method lies in the nucleophilic aromatic substitution reaction between FDNB and the N-terminal amino group of a peptide. The electron-withdrawing nitro groups on the benzene ring activate the fluorine atom for substitution by the nucleophilic amino group. This results in the formation of a yellow-colored DNP-peptide.[1] Acid hydrolysis then cleaves all peptide bonds, yielding a mixture of free amino acids and the DNP-N-terminal amino acid. The DNP-amino acid is then separated and identified.

Data Presentation

Table 1: Comparison of N-Terminal Sequencing Methods

| Feature | Sanger Method (FDNB) | Edman Degradation (PITC) | Mass Spectrometry |

| Principle | Derivatization of N-terminus followed by complete hydrolysis | Sequential removal and identification of N-terminal residues | Mass-to-charge ratio analysis of peptide fragments |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenylisothiocyanate (PITC) | Various proteases and ionization agents |

| Automation | Manual | Automated | Automated |

| Residues Identified | Only the N-terminal amino acid | Sequentially up to 20-30 residues[4] | Can provide full sequence information |

| Sample Requirement | Nanomole range | Picomole range[4] | Femtomole to picomole range |

| Blocked N-Termini | Not applicable | Not applicable[4] | Can sometimes identify |

| Primary Application | N-terminal amino acid identification | Routine N-terminal sequencing | High-throughput protein identification and sequencing |

Experimental Protocols

Protocol 1: N-Terminal Labeling of Peptides with FDNB

This protocol outlines the derivatization of the N-terminal amino acid of a peptide or protein with 1-fluoro-2,4-dinitrobenzene.

Materials:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 0.5% in ethanol)[2]

-

Sodium bicarbonate solution (e.g., 0.1 M, pH ~8.5)[1]

-

Ethanol

-

Ether

-

Microcentrifuge tubes

Procedure:

-

Dissolve the peptide or protein sample in the sodium bicarbonate solution to a suitable concentration (e.g., 1-5 mg/mL).

-

Add an equal volume of the FDNB solution to the peptide solution.[2]

-

Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.[2] The solution will typically turn a yellow color, indicating the formation of the DNP-peptide.[1]

-

After incubation, the DNP-peptide can be precipitated. This can be achieved by acidification or by adding a solvent in which the DNP-peptide is insoluble.

-

Wash the precipitate sequentially with water, ethanol, and ether to remove unreacted FDNB and other byproducts.[2]

-

Air-dry the resulting yellow powder, which is the DNP-derivatized peptide.

Protocol 2: Acid Hydrolysis of DNP-Peptide

This protocol describes the cleavage of all peptide bonds to release the DNP-N-terminal amino acid and other free amino acids.

Materials:

-

Dried DNP-peptide from Protocol 1

-

6 M Hydrochloric acid (HCl)[5]

-

Heating block or oven capable of maintaining 110°C

-

Vacuum centrifuge or desiccator

-

Ether

Procedure:

-

Place the dried DNP-peptide in a hydrolysis tube.

-

Add a sufficient volume of 6 M HCl to the tube.

-

Seal the tube under vacuum to prevent oxidation of certain amino acids.

-

Hydrolyze the DNP-peptide by heating at 110°C for 12-24 hours.[5][6]

-

After hydrolysis, cool the sample to room temperature.

-

Extract the DNP-amino acid from the aqueous hydrolysate with ether. The DNP-amino acid will partition into the ether phase, while the free amino acids will remain in the aqueous phase.[2]

-

Carefully collect the ether phase.

-

Evaporate the ether to dryness to obtain the DNP-N-terminal amino acid.

Protocol 3: Identification of DNP-Amino Acid by Chromatography

This protocol outlines the identification of the unknown DNP-amino acid by comparing its chromatographic behavior to known standards.

Materials:

-

Dried DNP-amino acid from Protocol 2

-

DNP-amino acid standards

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel)[5]

-

Appropriate solvent system for TLC (e.g., chloroform:methanol:acetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)[5]

Procedure (using TLC):

-

Dissolve the dried DNP-amino acid and DNP-amino acid standards in a small volume of a suitable solvent (e.g., acetone).

-

Spot the dissolved samples onto a TLC plate.

-

Develop the chromatogram in a chamber saturated with the chosen solvent system.

-

After the solvent front has reached the desired height, remove the plate and allow it to dry.

-

Visualize the spots. DNP-amino acids are typically yellow and can be seen under visible light.

-

Identify the unknown DNP-amino acid by comparing its retention factor (Rf) value to that of the standards.

Mandatory Visualization

Caption: Workflow for N-terminal peptide sequencing using FDNB (Sanger's Method).

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. N-Terminal Amino Acid Sequence Determination of Proteins by N-Terminal Dimethyl Labeling: Pitfalls and Advantages When Compared with Edman Degradation Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

Application Notes and Protocols for Protein Labeling with 1-Tert-butyl-2,4-dinitrobenzene

Introduction

1-Tert-butyl-2,4-dinitrobenzene (TBDNB) is an electrophilic aromatic compound that can be utilized for the covalent modification of proteins. While less common than its analogue, 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent), TBDNB is presumed to react with nucleophilic residues on a protein's surface.[1][2] This labeling can be instrumental in various proteomics and drug development applications, including the identification of binding sites, characterization of protein structure, and the development of protein-drug conjugates.

The primary targets for TBDNB are expected to be the primary amino groups of lysine residues and the N-terminal α-amino group of the polypeptide chain.[3][4] Other potential, though less reactive, targets could include the sulfhydryl group of cysteine and the phenolic hydroxyl group of tyrosine, particularly at alkaline pH. The bulky tert-butyl group may influence the reagent's specificity and reactivity compared to smaller dinitrobenzene derivatives.

These application notes provide a generalized protocol for the labeling of proteins with TBDNB, along with methodologies for characterizing the modification. It is crucial to note that the provided protocols are a starting point and will require optimization for each specific protein and experimental goal.

Principle of Reaction

The labeling reaction proceeds via a nucleophilic aromatic substitution. The electron-withdrawing nitro groups make the benzene ring electron-deficient and susceptible to attack by nucleophiles, such as the deprotonated amino group of a lysine residue. The tert-butyl group, being a bulky electron-donating group, might sterically hinder the reaction and slightly modulate the reactivity of the aromatic ring.

Applications in Research and Drug Development

-

Structural Proteomics: Mapping of solvent-accessible residues to probe protein folding and conformation.

-

Protein-Protein Interaction Studies: Identifying interaction interfaces by footprinting experiments where the binding of one protein protects residues from TBDNB labeling.

-

Drug Development: Conjugation of small molecules to proteins to create targeted therapeutics or diagnostic agents.

-

Enzyme Active Site Analysis: Modification of active site residues to identify key catalytic amino acids.

Experimental Protocols

Materials

-

Protein of interest

-

This compound (TBDNB)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography supplies for purification

-

Mass spectrometer for analysis

Protocol for Protein Labeling with TBDNB

This protocol provides a general guideline for labeling a protein with TBDNB. The optimal conditions, including the molar ratio of TBDNB to protein, reaction time, and temperature, should be determined empirically.

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for labeling.

-

-

TBDNB Stock Solution Preparation:

-

Prepare a stock solution of TBDNB in an organic solvent like DMSO. A typical concentration is 10-100 mM. The TBDNB should be fully dissolved before use.

-

-

Labeling Reaction:

-

Add the TBDNB stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

-

The molar ratio of TBDNB to protein can be varied from 1:1 to 100:1, depending on the desired degree of labeling. A good starting point is a 10-fold molar excess of the reagent.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent containing a high concentration of primary amines. For example, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted TBDNB and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography.

-

-

Characterization of Labeling:

-

Spectrophotometry: The dinitrophenyl (DNP) group introduced has a characteristic absorbance at around 360 nm. The degree of labeling can be estimated by measuring the absorbance of the purified labeled protein at 280 nm and 360 nm.

-

Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to determine the mass of the labeled protein. The mass shift will indicate the number of TBDNB molecules attached.

-

Tandem Mass Spectrometry (MS/MS): To identify the specific amino acid residues that have been modified, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by MS/MS.

-

Data Presentation

Table 1: Hypothetical Optimization of TBDNB Labeling Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| TBDNB:Protein Molar Ratio | 5:1 | 20:1 | 50:1 |

| Reaction Time (hours) | 1 | 2 | 4 |

| Temperature (°C) | 4 | 25 | 25 |